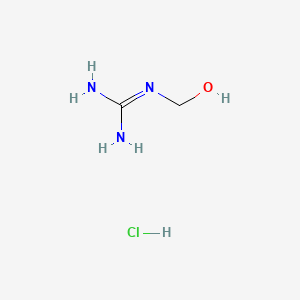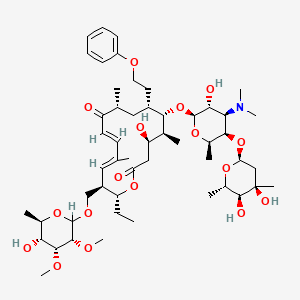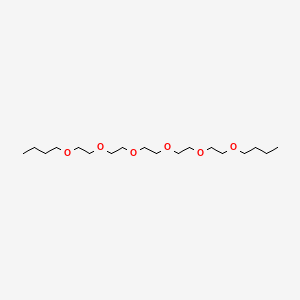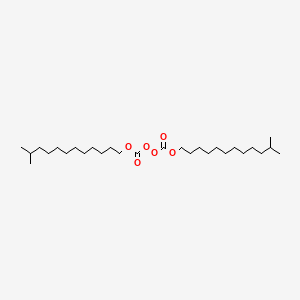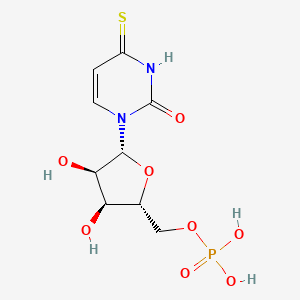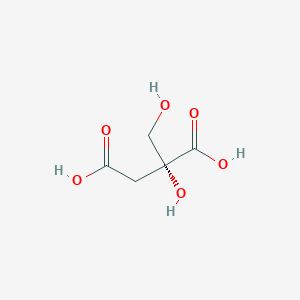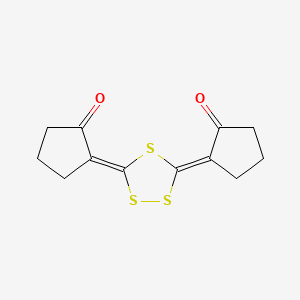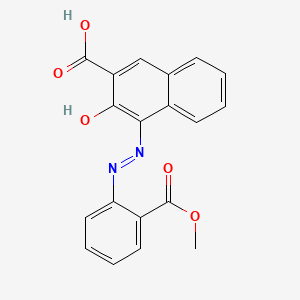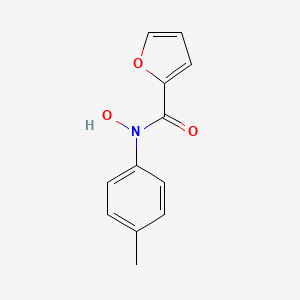
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is an organic compound known for its unique chemical structure and properties. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the sulfonation of anthraquinone followed by the introduction of an amino group. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The amino and sulphonate groups can participate in substitution reactions, often facilitated by acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound can act as a fluorescent marker in biological assays, aiding in the visualization of cellular components.
Medicine: Research has explored its potential as an anticancer agent, leveraging its ability to interact with DNA and inhibit cell proliferation.
Industry: It is utilized in the production of light-sensitive materials and as a component in certain types of sensors .
Mécanisme D'action
The mechanism by which sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can form reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Sodium 8-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate can be compared with other anthraquinone derivatives such as:
Anthraquinone: The parent compound, used widely in dye production and as a precursor for other derivatives.
1-amino-4-hydroxyanthraquinone: Known for its use in dyeing textiles and as a pigment.
9,10-dihydroanthracene-9,10-α,β-succinimide: Studied for its anti-inflammatory and cytotoxic properties
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
85153-24-8 |
|---|---|
Formule moléculaire |
C14H8NNaO5S |
Poids moléculaire |
325.27 g/mol |
Nom IUPAC |
sodium;8-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H9NO5S.Na/c15-11-3-1-2-9-12(11)14(17)10-6-7(21(18,19)20)4-5-8(10)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
XKIMJXDZKINLLY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


